molecular formula C19H20N4O5S B2810857 Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate CAS No. 852438-07-4

Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate

Cat. No. B2810857
CAS RN: 852438-07-4
M. Wt: 416.45
InChI Key: IRCYAOWROPANME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst. This allows the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of potential bioactive compounds with moderate yield, due to the retro-Michael reaction .


Chemical Reactions Analysis

The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest . The aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Efficient Multicomponent Synthesis : A study by Aychiluhim and Rao (2014) details an efficient, one-pot synthesis method for triazolothiadiazinyl-pyrazolone and pyrazolyl-triazolothiadiazine derivatives via a multicomponent reaction involving 3-(2-bromo acetyl)coumarins, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and derivatives of ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates. This method provides a direct synthesis approach for these compounds, which are characterized by analytical and spectral data (Aychiluhim & Rao, 2014).

  • Antioxidant Activity of Derivatives : Research by Shakir, Ali, and Hussain (2017) synthesized new derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety. These compounds were evaluated for their antioxidant abilities using DPPH and FRAP assays, demonstrating significant antioxidant potential in comparison to ascorbic acid and BHT (Shakir et al., 2017).

  • Convenient Synthetic Paths : A study by Pokhodylo, Shyyka, and Obushak (2018) developed a convenient method for the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazin-4-ones. This research contributes to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry (Pokhodylo et al., 2018).

Applications in Drug Synthesis

  • Metabolite Synthesis of TAK-603 : Mizuno et al. (2006) reported the syntheses of metabolites of TAK-603, a compound with potential applications as a disease-modifying antirheumatic drug. This research outlines a new synthetic route that provides insights into the metabolic pathways of TAK-603 and contributes to the development of novel therapeutic agents (Mizuno et al., 2006).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 4-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-4-28-18(25)10-13(24)11-29-17-8-7-16-20-21-19(23(16)22-17)12-5-6-14(26-2)15(9-12)27-3/h5-9H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCYAOWROPANME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate

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